2-(2-吡啶-2-基乙基)苯胺

描述

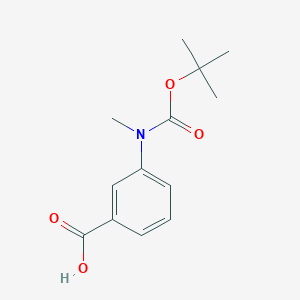

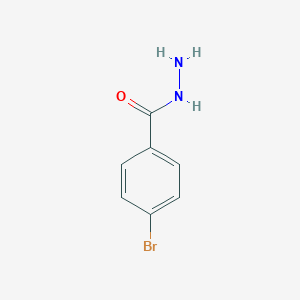

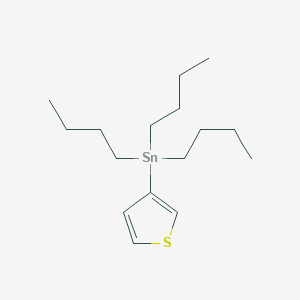

2-(2-Pyridin-2-ylethyl)aniline is a chemical compound with the molecular formula C13H14N2 . It is a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .

Synthesis Analysis

The synthesis of 2-(2-Pyridin-2-ylethyl)aniline and its derivatives has been reported in several studies. For instance, a study reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis

The molecular structure of 2-(2-Pyridin-2-ylethyl)aniline and its derivatives has been analyzed in several studies. For example, a study reported the structural analysis of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues .Chemical Reactions Analysis

The chemical reactions involving 2-(2-Pyridin-2-ylethyl)aniline and its derivatives have been studied. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .科学研究应用

催化和有机合成

- C-H胺化中的定向基团:“2-(吡啶-2-基)苯胺”已被设计为一种新的可移除的定向基团,以促进铜乙酸介导的C-H胺化。这种方法允许对苯甲酰胺衍生物的β-C(sp2)-H键进行高效的胺化,具有良好的官能团容忍性,展示了它在有机合成中的实用性 (Hong-Yi Zhao et al., 2017)。

材料科学

- 电催化:一种具有聚苯胺骨架和吡啶侧链基团的导电聚合物,源自“2-(2-吡啶-2-基乙基)苯胺”,已被研究用于电化学燃料生成的潜在应用,包括H2产生和CO2还原。这种材料展示了吡啶基电催化剂在能源相关应用中的多功能性 (Dorottya Hursán等,2016)。

结构化学

- 配合物形成:利用“2-(2-吡啶-2-基乙基)苯胺”的吡啶亚胺衍生物形成了新型金属配合物。这些配合物已被表征并检验其反应性和潜在应用,展示了吡啶亚胺配体的结构多样性和配位化学 (S. Dridi等,2014)。

聚合物科学

- 聚合催化剂:含有“2-(2-吡啶-2-基乙基)苯胺”的N,N'-双齿衍生物的钯(II)配合物对甲基丙烯酸甲酯(MMA)的聚合表现出高催化活性,展示了这些配合物在生产具有特定性能的聚合物中的潜力 (Sung-Hoon Kim等,2014)。

药物研究

- 抗氧化和乙酰胆碱酯酶抑制性能:尽管明确排除了与药物相关的信息,但值得一提的是,“2-(2-吡啶-2-基乙基)苯胺”的衍生物已被探索其抗氧化活性和乙酰胆碱酯酶抑制性能,为神经退行性疾病和氧化应激管理的研究做出了贡献 (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015)。

安全和危害

The safety data sheet for aniline, a derivative of 2-(2-Pyridin-2-ylethyl)aniline, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

属性

IUPAC Name |

2-(2-pyridin-2-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAOXFXGTWSXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405860 | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridin-2-ylethyl)aniline | |

CAS RN |

50385-28-9 | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)